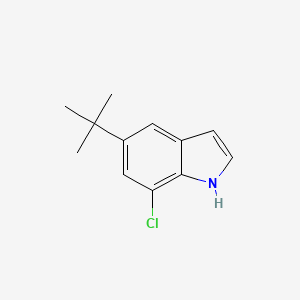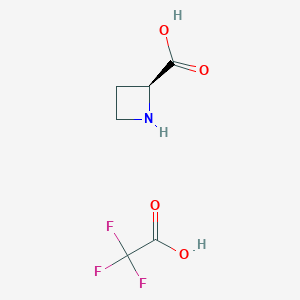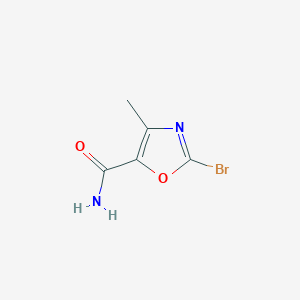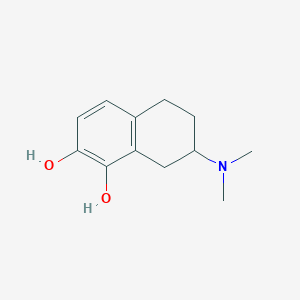
5-(tert-Butyl)-7-chloro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)-7-chloro-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl and chloro substituents on the indole ring can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-7-chloro-1H-indole typically involves the introduction of the tert-butyl and chloro groups onto the indole ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride is used in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl group. The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like sulfuryl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the tert-butyl group.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Products may include N-oxides or tert-butyl alcohol derivatives.
Reduction: The major product would be 5-(tert-Butyl)-1H-indole.
Substitution: Products depend on the nucleophile used, such as 5-(tert-Butyl)-7-amino-1H-indole when using an amine.
科学的研究の応用
Chemistry: 5-(tert-Butyl)-7-chloro-1H-indole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a model compound for understanding the interactions of indoles with biological targets.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It can be screened for activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-(tert-Butyl)-7-chloro-1H-indole depends on its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tert-butyl and chloro substituents can influence the compound’s binding affinity and specificity for these targets. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
類似化合物との比較
5-(tert-Butyl)-1H-indole: Lacks the chloro substituent, which may result in different chemical and biological properties.
7-Chloro-1H-indole: Lacks the tert-butyl group, affecting its steric and electronic properties.
5-(tert-Butyl)-7-methyl-1H-indole: The methyl group replaces the chloro group, leading to different reactivity and potential biological activities.
Uniqueness: 5-(tert-Butyl)-7-chloro-1H-indole is unique due to the combined presence of both tert-butyl and chloro groups on the indole ring. This combination can result in distinct chemical reactivity and biological activities compared to other indole derivatives.
特性
CAS番号 |
180623-90-9 |
|---|---|
分子式 |
C12H14ClN |
分子量 |
207.70 g/mol |
IUPAC名 |
5-tert-butyl-7-chloro-1H-indole |
InChI |
InChI=1S/C12H14ClN/c1-12(2,3)9-6-8-4-5-14-11(8)10(13)7-9/h4-7,14H,1-3H3 |
InChIキー |
OLEDUMUKIQZSRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=CN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15068844.png)

![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)







![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)

